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Compound of Interest

Compound Name:
Ethyl Amino(2-

chlorophenyl)acetate

CAS No.: 500772-75-8

Cat. No.: B3142264

Get Quote

Introduction & Scope
Ethyl amino(2-chlorophenyl)acetate (also known as ethyl 2-(2-chlorophenyl)glycinate) is a

critical chiral intermediate in the synthesis of Clopidogrel (Plavix), a blockbuster antiplatelet

medication. The pharmacological activity of Clopidogrel resides strictly in the

-(+)-enantiomer. Consequently, the preparation of the enantiomerically pure

-(+)-amino ester is a pivotal step in the manufacturing process.

While asymmetric synthesis is possible, the industrial standard often relies on classical

resolution via diastereomeric salt formation due to cost-effectiveness and scalability. This guide

details the resolution of the racemic ethyl ester using L-(+)-Tartaric acid, a method chosen for

its high efficiency and the ability to recycle the undesired enantiomer via dynamic racemization.
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-(+)-Ethyl amino(2-chlorophenyl)acetate

Starting Material: Racemic

-Ethyl amino(2-chlorophenyl)acetate

Resolving Agent: L-(+)-Tartaric acid[1][2][3]

Mechanism: Differential solubility of diastereomeric tartrate salts.

Mechanism of Action
The resolution relies on the interaction between the racemic amine base and the chiral acid.

When mixed, two diastereomeric salts are formed:

-Amine

L-(+)-Tartrate (Less soluble, precipitates)

-Amine

L-(+)-Tartrate (More soluble, remains in solution)

The efficiency of this separation is enhanced by the "Digestive Ripening" technique (repeated

heating and cooling), which dissolves small, impure crystals and allows the thermodynamically

stable diastereomer to grow, significantly boosting enantiomeric excess (ee).

Diagram: Resolution Mechanism & Workflow
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(Dissolved in Acetone)

Mixing & Salt Formation
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L-(+)-Tartaric Acid
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(Heat to 55°C -> Cool to 22°C x 3 cycles)
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(Reflux with Base)

Recycle

Final Product:
(S)-(+)-Ethyl Amino(2-chlorophenyl)acetate

Re-enter Process

Click to download full resolution via product page

Caption: Workflow for the resolution of ethyl amino(2-chlorophenyl)acetate using L-Tartaric

acid, including the recycling loop for the unwanted isomer.
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Component Specification Role

Racemic Ester

Ethyl amino(2-

chlorophenyl)acetate, >98%

purity

Substrate

Resolving Agent L-(+)-Tartaric Acid (Anhydrous) Chiral Selector

Solvent A Methanol (HPLC Grade) Solvent for Acid

Solvent B Acetone (ACS Grade) Solvent for Amine/Anti-solvent

Base
Ammonia solution (20-25%) or

Na₂CO₃
Free base recovery

Extraction Solvent Dichloromethane (DCM) Product isolation

Experimental Protocols
Protocol A: Chiral Resolution (Primary Workflow)
Note: This protocol is adapted from industrial standards for the methyl ester analogue,

optimized for the ethyl ester's slightly higher lipophilicity.

Step 1: Preparation of Solutions

Amine Solution: Dissolve 100 g of racemic ethyl amino(2-chlorophenyl)acetate in 75 mL of

Acetone. Ensure complete dissolution at room temperature (25°C).

Acid Solution: In a separate reactor, dissolve 70.5 g (1.0 molar equivalent) of L-(+)-Tartaric

acid in 400 mL of Methanol.

Step 2: Salt Formation

Slowly add the Amine Solution to the Acid Solution over 30 minutes while stirring at 30–35°C.

Observation: A white precipitate (the diastereomeric salt) should begin to form.

Stir the mixture for 2 hours at 30°C to ensure equilibration.
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Step 3: Digestive Ripening (Crucial for Purity) Expert Insight: Simple filtration often yields low

ee% (80-90%). To achieve >99% ee, use thermal cycling.

Cool the slurry to 20–22°C.

Heat the slurry to 50–55°C and hold for 30 minutes.

Cool back to 20–22°C over 1 hour.

Repeat this Heat/Cool cycle 2–3 times. This process dissolves small, impure crystals

(Ostwald ripening) and redeposits the material onto the pure

-salt crystals.

Step 4: Isolation

Filter the solid precipitate under vacuum.

Wash the cake with a cold mixture of Methanol/Acetone (1:1, 50 mL).

Check Point: The wet cake is the

-Amine

L-Tartrate salt.

Expected Yield: ~85-90 g (approx. 80-90% of theoretical yield for the enantiomer).

Optical Rotation:[4]

to

(c=1, MeOH).[2]

Step 5: Recovery of Free Base

Suspend the wet tartrate salt in 400 mL of water.

Add Dichloromethane (DCM) (250 mL).
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Slowly add 20% Aqueous Ammonia until the pH reaches 7.0–7.5.

Stir for 30 minutes; separate the organic layer.

Extract the aqueous layer again with DCM (100 mL).

Combine organic layers, dry over Na₂SO₄, and evaporate the solvent under reduced

pressure.

Result: Colorless to pale yellow oil of

-(+)-ethyl amino(2-chlorophenyl)acetate.

Protocol B: Racemization (Recycling the Waste)
To make the process economical, the

-enantiomer remaining in the mother liquor must be converted back to the racemate.

Concentrate the mother liquor from Protocol A to remove Methanol/Acetone.

Basify the residue to extract the

-enriched free amine.[5]

Dissolve the amine in Toluene or Methanol.

Add a catalytic amount of benzaldehyde (0.1 eq) or simply heat with weak base.

Reflux the mixture at 60–80°C for 5–10 hours.

The mechanism involves the formation of a Schiff base or enolization, destroying the chiral

center configuration.

Result: Racemic mixture ready to be re-entered into Protocol A.

Protocol C: Enantiomeric Excess Determination (HPLC)
Method Validation: To verify the success of the resolution, use Chiral HPLC.[6]
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Parameter Condition

Column
Daicel Chiralcel OD-H or Chiralpak AD-H (250 x

4.6 mm, 5µm)

Mobile Phase n-Hexane : Isopropyl Alcohol (90 : 10 v/v)

Flow Rate 1.0 mL/min

Detection UV @ 220 nm or 254 nm

Temperature 25°C

Retention Times
-Isomer: ~8 min (typically elutes first on OD-H)

-Isomer: ~12 min

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

No Precipitation
Solution too dilute or

temperature too high.

Concentrate the methanol

solution or cool to 0–5°C. Seed

with pure

-salt crystals.

Low Enantiomeric Excess

(<95%)

Rapid precipitation trapped

impurities.

Perform the "Digestive

Ripening" (Step 3) more

cycles. Recrystallize the wet

cake from pure methanol.

Oiling Out
Presence of impurities or water

in solvent.

Ensure solvents are dry. Use a

seed crystal to induce

nucleation rather than oil

formation.

Low Yield
Salt solubility is too high in

Methanol.

Increase the ratio of Acetone

(anti-solvent) in the initial

mixture.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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